1,2-Distearoyl-sn-glycero-3-phosphocholine

Catalog No.
S576169
CAS No.
816-94-4
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyl-sn-glycero-3-phosphocholine

CAS Number

816-94-4

Product Name

1,2-Distearoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

1.2-Distearoyl-sn-glycero-3-phosphocholine, also known as distearoylphosphatidylcholine, is a type of phospholipid, a major component of cell membranes []. Owing to its properties, DSPC finds applications in various scientific research fields, including:

Drug Delivery

DSPC's ability to self-assemble into structures like liposomes and micelles makes it a valuable tool in drug delivery research []. These structures can encapsulate drugs and protect them from degradation while facilitating their delivery to specific targets within the body []. Studies have explored the use of DSPC-based liposomes for delivering various therapeutic agents, including anticancer drugs, vaccines, and gene therapy vectors [, ].

Membrane Studies

DSPC, due to its well-defined structure and similarity to natural membrane components, serves as a valuable model system for studying biological membranes []. Researchers use DSPC to investigate various aspects of membrane function, such as protein-lipid interactions, membrane dynamics, and the effects of drugs on membrane integrity.

DSPC is a type of phospholipid, a class of molecule that forms the major structural component of cell membranes []. It belongs to the subclass of phosphatidylcholines, characterized by a choline group attached to the phosphate moiety. In DSPC, two stearic acid molecules (saturated fatty acids with 18 carbon chains) are esterified to the first (sn-1) and second (sn-2) positions of the glycerol backbone, while a phosphate group linked to choline occupies the third (sn-3) position.

DSPC is not naturally abundant in large quantities but can be isolated from sources like soybeans, where phosphatidylcholines with various fatty acid chains are present []. However, its well-defined structure and favorable properties make it a popular choice for scientific research, particularly in the study of membranes and drug delivery systems.


Molecular Structure Analysis

The key features of DSPC's structure can be summarized as follows:

  • Glycerol backbone: The sn-glycerol backbone provides the core structure, with the phosphate group attached at the sn-3 position, a specific orientation crucial for its function in membranes.
  • Saturated fatty acids: Stearic acid chains (18:0) at sn-1 and sn-2 positions make DSPC a saturated phospholipid. Saturated fatty acids contribute to a more rigid and less fluid membrane structure compared to unsaturated fatty acids.
  • Phosphate group: The phosphate group carries a negative charge, making DSPC a polar molecule. This polarity allows it to interact with both water and hydrophobic molecules, a key property for its role in cell membranes.
  • Choline group: The choline group is positively charged and hydrophilic, contributing to the amphipathic nature of DSPC. This allows it to form self-assembled structures in water, a property utilized in creating artificial membranes.

Chemical Reactions Analysis

Synthesis

DSPC can be synthesized through various methods, including:

  • Acylation: Acylating a sn-glycerol-3-phosphate backbone with stearic acid chloride at the sn-1 and sn-2 positions, followed by attachment of a choline group to the phosphate.

Decomposition

Phospholipases, a class of enzymes, can hydrolyze the ester bonds between the fatty acids and glycerol, breaking down DSPC. For example, phospholipase A2 cleaves the fatty acid at the sn-2 position.

Other relevant reactions

DSPC can participate in various reactions depending on the research context. For instance, it can interact with specific proteins involved in membrane signaling or be used as a carrier molecule for drug delivery through micelle or liposome formation.


Physical And Chemical Properties Analysis

  • Melting point: ~55°C (in a multilamellar aqueous solution).
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Poorly soluble in water, but soluble in organic solvents like chloroform and methanol.
  • Stability: Relatively stable under physiological conditions (pH 7.4, 37°C).

DSPC's primary function in scientific research is related to its ability to form artificial membranes. Due to its amphipathic nature, DSPC molecules can self-assemble in aqueous environments, with the hydrophilic head groups (phosphate and choline) facing the water and the hydrophobic fatty acid tails oriented inwards. This arrangement mimics the structure of natural cell membranes and provides a platform for studying membrane-related processes.

  • Liposomes: Spherical vesicles with an aqueous core enclosed by a DSPC bilayer membrane. Liposomes are used for drug delivery, vaccine development, and membrane protein research.
  • Micelles: Spherical structures with a hydrophobic core surrounded by DSPC molecules. Micelles can solubilize hydrophobic drugs for delivery purposes.

Physical Description

Solid

XLogP3

15.6

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

043IPI2M0K

Other CAS

816-94-4

Wikipedia

1,2-distearoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1. E. Sim, P. Cullis, and R. Richards “Physical Studies on Phosphonium Phosphafidylcholine” Journal of Biochemistry, vol. 151 pp. 555-560, 19752. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19903. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19904. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008

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